Benzeneacetic acid, 3-chloro-alpha-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester
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Overview
Description
Benzeneacetic acid, 3-chloro-alpha-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a benzeneacetic acid backbone with a 3-chloro-alpha-(1-methylethyl) substituent and a (3-phenoxyphenyl)methyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 3-chloro-alpha-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Benzeneacetic Acid Backbone: This step involves the chlorination of benzeneacetic acid to introduce the 3-chloro substituent.
Introduction of the Alpha-(1-methylethyl) Group: This is achieved through alkylation reactions, where the alpha position is substituted with a 1-methylethyl group.
Esterification: The final step involves the esterification of the modified benzeneacetic acid with (3-phenoxyphenyl)methanol under acidic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, 3-chloro-alpha-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the chlorinated benzene ring to a non-chlorinated form.
Substitution: The chlorine atom in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, non-chlorinated derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Benzeneacetic acid, 3-chloro-alpha-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, 3-chloro-alpha-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modifies.
Pathways: Biochemical pathways that are influenced by the compound’s presence, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
- Benzeneacetic acid, 4-chloro-alpha-(1-methylethyl)-, cyano(3-phenoxyphenyl)methyl ester
- Benzeneacetic acid, 2-chloro-alpha-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester
Uniqueness
Benzeneacetic acid, 3-chloro-alpha-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
51630-34-3 |
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Molecular Formula |
C24H23ClO3 |
Molecular Weight |
394.9 g/mol |
IUPAC Name |
(3-phenoxyphenyl)methyl 2-(3-chlorophenyl)-3-methylbutanoate |
InChI |
InChI=1S/C24H23ClO3/c1-17(2)23(19-9-7-10-20(25)15-19)24(26)27-16-18-8-6-13-22(14-18)28-21-11-4-3-5-12-21/h3-15,17,23H,16H2,1-2H3 |
InChI Key |
QCTLXYDJUJUAGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC(=CC=C1)Cl)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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